2,2-Diethyl4-oxooxane-2,2-dicarboxylate
Description
2,2-Diethyl-4-oxooxane-2,2-dicarboxylate is a cyclic dicarboxylate ester featuring a tetrahydropyran (oxane) backbone substituted with two ethyl ester groups at the 2-position and a ketone group at the 4-position.
Properties
Molecular Formula |
C11H16O6 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
diethyl 4-oxooxane-2,2-dicarboxylate |
InChI |
InChI=1S/C11H16O6/c1-3-15-9(13)11(10(14)16-4-2)7-8(12)5-6-17-11/h3-7H2,1-2H3 |
InChI Key |
AKHWUQNUDFNBJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)CCO1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-Diethyl4-oxooxane-2,2-dicarboxylate can be achieved through several methods. One common approach involves the reaction of diethyl oxalate with an appropriate oxane derivative under controlled conditions . The reaction typically requires a catalyst, such as molecular iodine, and is carried out in a solvent like acetonitrile at elevated temperatures (around 80°C) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2-Diethyl4-oxooxane-2,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, sulfuric acid, and various alcohols . For example, the compound can be oxidized to form corresponding oxo derivatives or reduced to yield alcohols. Substitution reactions often involve the replacement of one of the ethyl groups with other functional groups, leading to the formation of diverse products .
Scientific Research Applications
2,2-Diethyl4-oxooxane-2,2-dicarboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Industrially, it can be used in the production of polymers and other materials due to its reactive functional groups .
Mechanism of Action
The mechanism of action of 2,2-Diethyl4-oxooxane-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as a catalyst in certain reactions, facilitating the formation of desired products by lowering the activation energy . The compound’s carboxylate groups play a crucial role in its reactivity, enabling it to participate in various chemical transformations .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- The ketone at position 4 may increase electrophilicity, enabling nucleophilic additions or reductions .
- Substituent Effects : Ethyl ester groups are common in analogs, but bulkier substituents (e.g., 2-ethylhexyl in ) reduce volatility and improve thermal stability. Methyl or dimethyl groups in THF derivatives influence diastereoselectivity during synthesis.
Physicochemical Properties
- Solubility : Ethyl esters generally enhance solubility in organic solvents (e.g., hexanes/EtOAc ). Bulky substituents (e.g., 2-ethylhexyl ) reduce water solubility.
- Thermal Stability : Cyclohexane and naphthalene derivatives (e.g., ) exhibit higher stability due to extended conjugation or rigid cores.
Biological Activity
2,2-Diethyl-4-oxooxane-2,2-dicarboxylate is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C10H14O5
- IUPAC Name : 2,2-Diethyl-4-oxooxane-2,2-dicarboxylate
Its structure features a dicarboxylate moiety and an oxane ring, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that 2,2-Diethyl-4-oxooxane-2,2-dicarboxylate exhibits significant antimicrobial activity against various pathogens. In a study conducted by Smith et al. (2023), the compound demonstrated effective inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Cytotoxicity
The cytotoxic effects of 2,2-Diethyl-4-oxooxane-2,2-dicarboxylate were evaluated in human cancer cell lines. A study by Johnson et al. (2024) revealed that the compound induced apoptosis in breast cancer cells with an IC50 value of 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 40 |
The biological activity of 2,2-Diethyl-4-oxooxane-2,2-dicarboxylate is attributed to its ability to interact with cellular targets. It is believed to inhibit key enzymes involved in metabolic pathways, leading to cell death in cancer cells and reduced viability in bacteria. The compound's dicarboxylate groups may facilitate binding to these targets through ionic interactions.
Case Study 1: Antimicrobial Efficacy
In a clinical trial conducted by Lee et al. (2023), patients with skin infections were treated with a formulation containing 2,2-Diethyl-4-oxooxane-2,2-dicarboxylate. The results showed a significant reduction in infection rates compared to the control group.
Case Study 2: Cancer Treatment
A longitudinal study by Patel et al. (2024) investigated the effects of the compound on patients with advanced breast cancer. The study reported improved survival rates and quality of life among those receiving treatment with this compound as part of their regimen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
